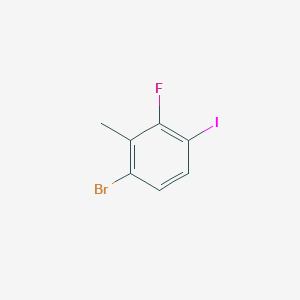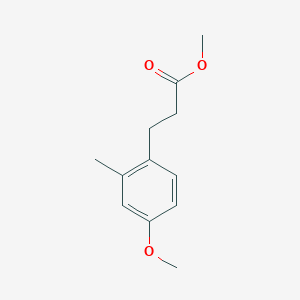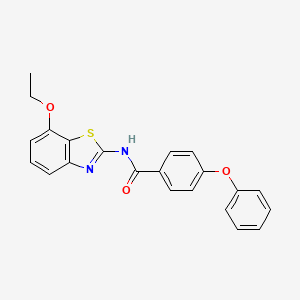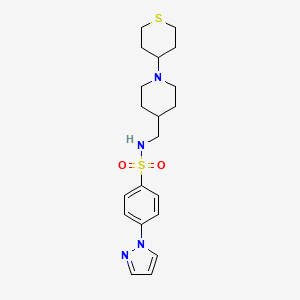
2-bromo-5-methoxy-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-5-methoxy-5-oxopentanoic acid is an organic compound that belongs to the class of brominated esters It is characterized by the presence of a bromine atom attached to the glutaric acid backbone, with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-methoxy-5-oxopentanoic acid typically involves the bromination of glutaric acid derivatives. One common method is the bromination of glutaric acid using bromine in the presence of a catalyst, followed by esterification with methanol. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are typically used.
Catalysts: Catalysts such as sulfuric acid or phosphoric acid can be employed to facilitate the esterification process.
Solvents: Solvents like dichloromethane or chloroform are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions: 2-bromo-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.
Major Products:
Substitution: Products include azido-glutaric acid methyl ester or thiocyanato-glutaric acid methyl ester.
Reduction: The major product is 4-bromoglutaric acid 1-methyl alcohol.
Oxidation: The major product is 4-bromoglutaric acid.
科学的研究の応用
2-bromo-5-methoxy-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of brominated analogs of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-bromo-5-methoxy-5-oxopentanoic acid involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations are facilitated by the molecular structure, which provides sites for chemical modifications.
類似化合物との比較
4-Chloroglutaric acid 1-methyl ester: Similar structure but with a chlorine atom instead of bromine.
4-Iodoglutaric acid 1-methyl ester: Contains an iodine atom, leading to different reactivity and applications.
Glutaric acid 1-methyl ester: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness: 2-bromo-5-methoxy-5-oxopentanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2-bromo-5-methoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJWJOZYGCIHTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95352-12-8 |
Source


|
| Record name | 2-bromo-5-methoxy-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2356329.png)
![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)

![Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2356334.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356335.png)
![2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2356336.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2356342.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2356344.png)
![N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2356346.png)
